molecular formula C18H11BrFN3O2S B11606968 (3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11606968
M. Wt: 432.3 g/mol
InChI Key: PGFUQIUJWMXGBK-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the thiazolidinone moiety and the bromination step. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For example, the preparation of similar compounds has been scaled up successfully using practical industrial processes .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biochemical pathways. The thiazolidinone moiety contributes to its biological activity by interacting with enzymes and proteins involved in disease processes .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents. For example, Citalopram Related Compound H (5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine hydrobromide) shares structural similarities but differs in its pharmacological profile . The uniqueness of 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H11BrFN3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

5-bromo-3-[2-(4-fluoroanilino)-4-hydroxy-1,3-thiazol-5-yl]-7-methylindol-2-one

InChI

InChI=1S/C18H11BrFN3O2S/c1-8-6-9(19)7-12-13(16(24)22-14(8)12)15-17(25)23-18(26-15)21-11-4-2-10(20)3-5-11/h2-7,25H,1H3,(H,21,23)

InChI Key

PGFUQIUJWMXGBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=O)N=C12)C3=C(N=C(S3)NC4=CC=C(C=C4)F)O)Br

Origin of Product

United States

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